
3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one
Overview
Description
3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one is an organic compound that features a pyridine ring attached to a prop-2-en-1-one backbone with two methylamino groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carbaldehyde and methylamine.
Condensation Reaction: Pyridine-3-carbaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.
Addition of Methylamine: The intermediate imine is then reacted with an additional equivalent of methylamine under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one is being investigated for its potential as a pharmacophore in drug design, particularly for neurological disorders. Its structure allows for interactions with various biological targets, including enzymes and receptors.
Case Study: Neuroprotective Effects
Research has indicated that compounds similar to this compound exhibit neuroprotective effects. For instance, a study demonstrated that derivatives of this compound could inhibit neuronal apoptosis in vitro, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science
The compound's conjugated system makes it a candidate for use in organic electronic materials . Its ability to conduct electricity can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Research Findings: Conductivity Studies
A recent study explored the electrical conductivity of films made from this compound. The results showed promising conductivity levels comparable to existing materials used in electronic devices, highlighting its potential in the field of organic electronics .
Biological Studies
The interactions of this compound with biological macromolecules are being explored to understand its role as a biochemical probe.
Case Study: Protein Binding Assays
In vitro binding assays have been conducted to evaluate the affinity of this compound for various proteins. The findings revealed significant binding interactions with certain enzymes involved in metabolic pathways, suggesting its utility in biochemical research and drug development .
Mechanism of Action
The mechanism of action of 3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(ethylamino)-1-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with ethylamino groups instead of methylamino groups.
3,3-Bis(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one: Contains dimethylamino groups instead of methylamino groups.
Uniqueness
3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring attached to a prop-2-en-1-one backbone with two methylamino groups at the 3-position. The typical synthetic route involves:
- Starting Materials : Pyridine-3-carbaldehyde and methylamine.
- Condensation Reaction : Formation of an intermediate imine through condensation.
- Final Product Formation : Reaction of the imine with additional methylamine under acidic conditions to yield the final product .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.025 mg/mL |
Pseudomonas aeruginosa | 0.050 mg/mL |
These results suggest that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, showing complete inhibition within a short exposure time .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets .
The compound's ability to undergo various reactions (e.g., oxidation and reduction) enhances its versatility in biological applications. For instance, it can be oxidized to form N-oxides or reduced to yield corresponding amines, which may further contribute to its bioactivity .
Case Studies
A study investigating the antibacterial properties of similar pyridine derivatives highlighted the importance of structural modifications on biological activity. Compounds with halogen substituents demonstrated enhanced antimicrobial effects compared to their non-substituted counterparts . This suggests that further structural optimization of this compound could lead to even more potent derivatives.
Properties
IUPAC Name |
3,3-bis(methylamino)-1-pyridin-3-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-11-10(12-2)6-9(14)8-4-3-5-13-7-8/h3-7,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIHYSGCPWRBDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=CC(=O)C1=CN=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213771 | |
Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-40-8 | |
Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(3-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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